1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride
Description
Properties
IUPAC Name |
1-[3-(aminomethyl)phenyl]azepan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-10-11-5-4-6-12(9-11)15-8-3-1-2-7-13(15)16;/h4-6,9H,1-3,7-8,10,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSLWXWFTCCSEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C2=CC=CC(=C2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride typically involves the reaction of 3-(aminomethyl)phenylamine with azepan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Lactam Ring-Opening Reactions
The azepan-2-one (7-membered lactam) undergoes hydrolysis under acidic or basic conditions to yield linear derivatives.
Applications : Ring-opening enables functionalization for peptide synthesis or polymer chemistry applications .
Aminomethyl Group Reactivity
The primary amine in the 3-(aminomethyl)phenyl group participates in nucleophilic reactions.
Acylation
| Reagents | Products | Conditions | Source |
|---|---|---|---|
| Acetyl chloride | N-Acetylated derivative | Dry DCM, 0°C, 2 hrs | |
| Benzoyl chloride | N-Benzoylated analog | THF, RT, 1 hr |
Key Insight : Acylation modifies solubility and bioactivity, as seen in melanocortin receptor antagonists .
Condensation Reactions
| Reagents | Products | Conditions | Source |
|---|---|---|---|
| Aldehydes (e.g., benzaldehyde) | Schiff base formation | Ethanol, reflux, 4 hrs | |
| Ketones (e.g., acetone) | Imine derivatives | Toluene, Dean-Stark trap |
Applications : Schiff bases act as intermediates in drug design .
Oxidation
The aminomethyl group oxidizes to nitro or carbonyl derivatives under controlled conditions.
| Oxidizing Agent | Products | Conditions | Source |
|---|---|---|---|
| KMnO₄ (acidic) | 3-(Nitro)phenylazepan-2-one | H₂SO₄, 60°C, 6 hrs | |
| H₂O₂, Fe(II) | 3-(Formyl)phenylazepan-2-one | Methanol, RT, 12 hrs |
Note : Over-oxidation risks degradation of the lactam ring.
Reduction
The lactam’s carbonyl group resists reduction, but strong reductants partially open the ring.
| Reducing Agent | Products | Conditions | Source |
|---|---|---|---|
| LiAlH₄ | Azepane-2-ol derivative | Dry THF, reflux, 3 hrs | |
| NaBH₄ | No reaction | Methanol, RT |
Salt-Specific Reactivity
The hydrochloride salt enhances stability but requires neutralization for certain reactions:
| Process | Reagents | Outcome | Source |
|---|---|---|---|
| Deprotonation | NaOH, K₂CO₃ | Free base for nucleophilic reactions | |
| Ion exchange | AgNO₃ | Nitrate salt formation |
Polymerization Potential
The amine and lactam functionalities allow incorporation into polyamides or polyurethanes:
| Monomer Pair | Polymer Type | Conditions | Source |
|---|---|---|---|
| Diisocyanates (e.g., HDI) | Polyurethane | DMF, 80°C, 24 hrs | |
| Dicarboxylic acids | Polyamide | Melt polymerization |
Biological Interactions
Though not directly studied, analogs exhibit:
Scientific Research Applications
1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 1-[3-(aminomethyl)phenyl]azepan-2-one hydrochloride and analogous compounds:
Structural and Functional Insights
Core Ring Flexibility :
- The azepan-2-one core in the target compound offers greater conformational flexibility compared to six-membered rings like piperazin-2-one or piperidine derivatives . This flexibility may influence binding to biological targets, such as enzymes requiring induced-fit interactions.
Substituent Effects: Aminomethyl vs. Chloro: The 3-(aminomethyl)phenyl group in the target compound provides hydrogen-bonding capability, contrasting with the electron-withdrawing 3-chlorophenyl group in compounds like 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride. This difference may enhance solubility or receptor affinity .
Pharmacological Relevance :
- Benazepril hydrochloride, a structurally related benzazepine derivative, is an ACE inhibitor used in hypertension treatment. While it shares a seven-membered ring with the target compound, its carboxyethyl and phenylpropyl substituents confer distinct angiotensin-converting enzyme (ACE) binding properties .
Synthesis and Stability: The discontinuation of the target compound and 1-(4-Benzylpiperidin-1-yl)-2-chloropropan-1-one may reflect challenges in synthesizing stable intermediates or isolating enantiopure forms, especially given the racemic nature of compounds like 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride .
Research Findings
- Solubility and Bioavailability: The hydrochloride salt form of the target compound likely improves water solubility compared to neutral analogs, a critical factor in drug design. However, steric hindrance from the azepanone ring may limit membrane permeability.
- Comparative Toxicity: Benazepril hydrochloride’s exclusion from hazardous chemical directories suggests a favorable safety profile, whereas chloro-substituted compounds (e.g., 2-Amino-1-(3-chlorophenyl)propan-1-one) may pose higher reactivity risks .
Biological Activity
1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a unique azepan-2-one ring structure with an aminomethyl group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate the activity of certain enzymes and receptors, affecting cellular processes such as signal transduction and gene expression.
Potential Mechanisms Include:
- Binding to specific receptors or enzymes.
- Modulating cellular signaling pathways.
- Influencing gene expression related to cell growth and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
These findings suggest its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
In addition to its antimicrobial properties, the compound is being investigated for its anticancer effects. Initial studies have demonstrated cytotoxicity against several cancer cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 (Breast) | 25 |
| OVCAR-3 (Ovarian) | 30 |
These IC50 values indicate that the compound effectively reduces cell viability, suggesting its potential utility in cancer therapy .
Comparative Studies
This compound can be compared with structurally similar compounds, such as:
- 1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride : Similar structure but different ring system; potential for varying biological activity.
- 1-[3-(Aminomethyl)phenyl]hexan-2-one hydrochloride : Exhibits distinct chemical properties due to the hexan-2-one chain.
These comparisons highlight how slight structural variations can lead to differences in biological activity, emphasizing the importance of molecular design in drug development.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various compounds, this compound was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA). The study involved testing multiple concentrations and assessing bacterial growth inhibition through standard broth dilution methods.
Case Study 2: Cancer Cell Line Testing
Another significant investigation involved testing the compound against a panel of cancer cell lines. The results indicated selective cytotoxicity towards ovarian cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic index for further development .
Q & A
Q. How do intermolecular interactions in the solid state affect its physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
